2-(3-Thienyl)chloroethane
Description
2-(3-Thienyl)chloroethane is an organochlorine compound comprising a thiophene ring substituted at the 3-position with a chloroethyl group (–CH₂CH₂Cl). Chloroethane (ethyl chloride, C₂H₅Cl) is a well-characterized volatile compound with applications in industrial synthesis and refrigeration .
Thienyl-substituted compounds are notable in organic synthesis due to the sulfur atom’s electron-withdrawing effects and the aromatic ring’s conjugation, which influence regioselectivity and stereochemical outcomes in reactions . For example, 2-(3-Thienyl)ethanol (CAS 13781-67-4) and 2-(3-Thienyl)ethanohydrazide (CAS 175276-94-5) are commercially available, suggesting that this compound could serve as a precursor in pharmaceutical or polymer synthesis .
Properties
Molecular Formula |
C6H7ClS |
|---|---|
Molecular Weight |
146.64 g/mol |
IUPAC Name |
3-(2-chloroethyl)thiophene |
InChI |
InChI=1S/C6H7ClS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 |
InChI Key |
UIVAMSZYSRKQND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Thienyl)chloroethane typically involves the introduction of a chloroethane group to a thiophene ring. One common method is the reaction of thiophene with chloroethane in the presence of a catalyst. For example, the reaction can be catalyzed by palladium complexes under mild conditions .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale catalytic processes. These processes are designed to be efficient and environmentally friendly, utilizing recyclable catalysts and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-(3-Thienyl)chloroethane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The chloro group can be reduced to form the corresponding ethane derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-(3-Thienyl)ethylamine or 2-(3-Thienyl)ethylthiol.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-(3-Thienyl)ethane.
Scientific Research Applications
2-(3-Thienyl)chloroethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 2-(3-Thienyl)chloroethane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges : The position of the thienyl substituent significantly impacts reaction outcomes. For instance, 3-thienyl groups in hydroboration reactions yield lower enantioselectivity than 2-thienyl analogs, complicating asymmetric synthesis .
- Environmental Concerns : Chlorinated thienyl compounds may persist in aquatic systems due to weak UV absorption and slow hydrolysis, necessitating advanced remediation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
